

1-(2-Aminopyrimidin-4-yl)ethanone molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-Aminopyrimidin-4-yl)ethanone

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In-Depth Technical Guide: 1-(2-Aminopyrimidin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **1-(2-Aminopyrimidin-4-yl)ethanone**. The information is curated for professionals in the fields of chemical research and drug development.

Core Molecular Data

1-(2-Aminopyrimidin-4-yl)ethanone, a substituted pyrimidine, possesses the following fundamental molecular characteristics:

Property	Value	Reference
Molecular Formula	C ₆ H ₇ N ₃ O	[1] [2] [3]
Molecular Weight	137.14 g/mol	[2] [4]
CAS Number	106157-82-8	[1]
Appearance	Off-white to light brown solid	[2]
Melting Point	148-149 °C	[2]

Synthesis Protocols

While a specific, detailed experimental protocol for the direct synthesis of **1-(2-Aminopyrimidin-4-yl)ethanone** is not readily available in the searched literature, a general and widely applicable method for the synthesis of related 2-aminopyrimidine derivatives involves the condensation of a β -dicarbonyl compound (or its equivalent) with guanidine.

A plausible synthetic route, adapted from general procedures for similar compounds, is outlined below. This should be considered a representative method and may require optimization.

Representative Experimental Protocol: Synthesis of 2-Aminopyrimidine Derivatives

This protocol is based on the general synthesis of 2-aminopyrimidine derivatives and would need to be adapted and optimized for the specific synthesis of **1-(2-Aminopyrimidin-4-yl)ethanone**.

Materials:

- A suitable β -dicarbonyl precursor to the acetylpyrimidine moiety.
- Guanidine salt (e.g., guanidine hydrochloride, guanidine carbonate).
- A suitable base (e.g., sodium ethoxide, sodium hydroxide, triethylamine).
- An appropriate solvent (e.g., ethanol, isopropanol).

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting β -dicarbonyl compound in the chosen solvent.
- **Addition of Reagents:** Add the guanidine salt and the base to the solution.
- **Reaction:** Heat the reaction mixture to reflux and maintain for a period of 4 to 24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

- **Work-up:** After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration.
- **Purification:** If the product does not precipitate, the solvent is typically removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent or by column chromatography.

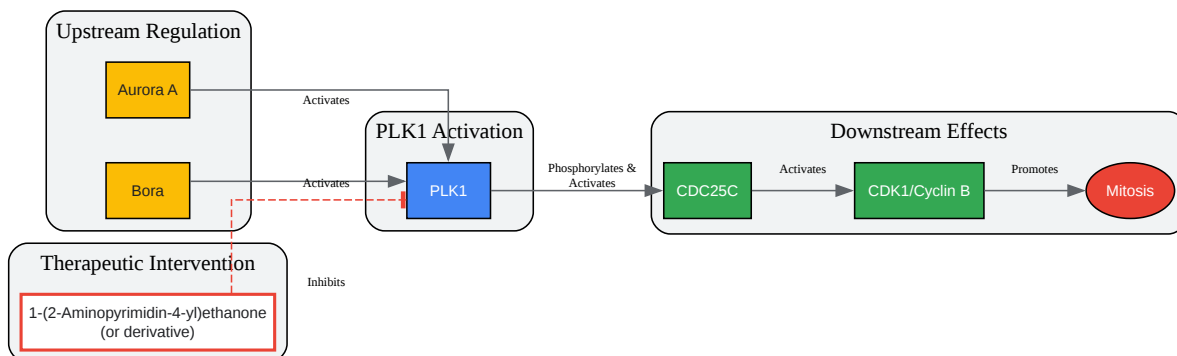
Potential Biological Significance and Signaling Pathway

Aminopyrimidine scaffolds are prevalent in many biologically active compounds, particularly as kinase inhibitors. These compounds often act as ATP-competitive inhibitors by binding to the ATP-binding pocket of kinases. One such kinase of significant interest in cancer research is Polo-like kinase 1 (PLK1).

PLK1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.^{[5][6]} Its overexpression is a hallmark of many cancers and is often associated with poor prognosis.^{[6][7]} Therefore, inhibitors of PLK1 are actively being investigated as potential anti-cancer therapeutics. Given that **1-(2-Aminopyrimidin-4-yl)ethanone** contains the aminopyrimidine core, it is plausible that it or its derivatives could exhibit inhibitory activity against kinases like PLK1.

Illustrative Signaling Pathway: Inhibition of PLK1

The following diagram illustrates a simplified representation of the Polo-like kinase 1 (PLK1) signaling pathway and the potential point of inhibition by a 2-aminopyrimidine derivative. PLK1 is a key regulator of the G2/M transition in the cell cycle. Its inhibition can lead to mitotic arrest and apoptosis in cancer cells.^{[7][8]}

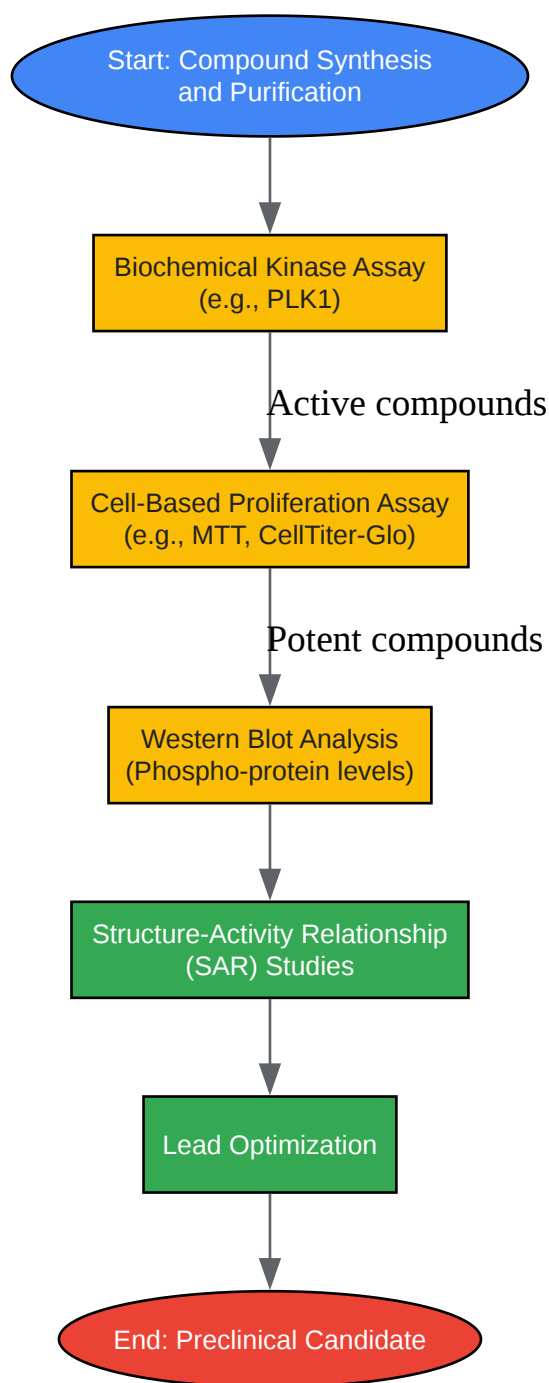


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Potential inhibition of the PLK1 signaling pathway.

Experimental Workflow for Kinase Inhibition Assay

To assess the potential of **1-(2-Aminopyrimidin-4-yl)ethanone** as a kinase inhibitor, a standard experimental workflow would be employed.



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Workflow for evaluating kinase inhibitor potential.

This guide provides a foundational understanding of **1-(2-Aminopyrimidin-4-yl)ethanone** for research and development purposes. Further experimental validation is necessary to fully elucidate its synthetic pathway and biological activity.

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- To cite this document: BenchChem. [1-(2-Aminopyrimidin-4-yl)ethanone molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b027896#1-2-aminopyrimidin-4-yl-ethanone-molecular-weight-and-formula]

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